6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2-DIPHENYLACETATE
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Overview
Description
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2-DIPHENYLACETATE is a complex organic compound with a unique structure that combines elements of diphenyl-acetic acid and benzo[c]chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-acetic acid 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl ester typically involves multiple steps. One common method starts with the preparation of the benzo[c]chromene scaffold through a C-H sulfenylation/radical cyclization sequence. This involves the use of S-aryl dibenzothiophenium salts as precursors, which undergo a photocatalytically triggered single-electron transfer to form an aryl radical. This radical then cyclizes and undergoes ring expansion to form the tricyclic benzo[c]chromene system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2-DIPHENYLACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The ester group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2-DIPHENYLACETATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: Its unique properties may find applications in materials science and other industrial fields.
Mechanism of Action
The mechanism by which diphenyl-acetic acid 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl ester exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit certain enzymes or receptors, altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy-acetic acid
- 3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yloxy-phenyl-acetic acid ethyl ester
- Isopropyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate
Uniqueness
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2-DIPHENYLACETATE is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H22O4 |
---|---|
Molecular Weight |
410.5g/mol |
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2,2-diphenylacetate |
InChI |
InChI=1S/C27H22O4/c28-26-23-14-8-7-13-21(23)22-16-15-20(17-24(22)31-26)30-27(29)25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,15-17,25H,7-8,13-14H2 |
InChI Key |
ZGUAXICERJBSNJ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)OC2=O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)OC2=O |
Origin of Product |
United States |
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